molecular formula C7H13NO B11744338 (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol

Cat. No.: B11744338
M. Wt: 127.18 g/mol
InChI Key: LACGQJFPYBIEAX-UHFFFAOYSA-N
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Description

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol is a chemical compound that belongs to the class of tetrahydropyridines This compound is characterized by a tetrahydropyridine ring substituted with a methyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol typically involves the reduction of the corresponding pyridine derivative. One common method involves the reduction of 2-methylpyridine using sodium borohydride in the presence of a suitable solvent such as ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted tetrahydropyridine derivatives.

Scientific Research Applications

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.

    2-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol hydrochloride: A similar compound with a different substitution pattern.

Uniqueness

(1-Methyl-1,2,5,6-tetrahydropyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(1-methyl-3,6-dihydro-2H-pyridin-6-yl)methanol

InChI

InChI=1S/C7H13NO/c1-8-5-3-2-4-7(8)6-9/h2,4,7,9H,3,5-6H2,1H3

InChI Key

LACGQJFPYBIEAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC=CC1CO

Origin of Product

United States

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